N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline
Overview
Description
Preparation Methods
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline involves several steps, typically starting with the preparation of the phenoxyethyl intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting nitro groups to amines.
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline can be compared with other similar compounds, such as:
N-{2-[2-(tert-Butyl)phenoxy]ethyl}-2-isopropylaniline: This compound has a tert-butyl group instead of a sec-butyl group, which can affect its chemical reactivity and biological activity.
N-{2-[2-(Methyl)phenoxy]ethyl}-2-isopropylaniline: The presence of a methyl group instead of a sec-butyl group can lead to differences in steric hindrance and electronic properties.
N-{2-[2-(Ethyl)phenoxy]ethyl}-2-isopropylaniline: The ethyl group provides a different balance of hydrophobicity and steric effects compared to the sec-butyl group.
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]-2-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-5-17(4)19-11-7-9-13-21(19)23-15-14-22-20-12-8-6-10-18(20)16(2)3/h6-13,16-17,22H,5,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRCJRCRXDWLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC2=CC=CC=C2C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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